molecular formula C23H17N3O6 B2359297 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-64-2

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2359297
CAS No.: 874396-64-2
M. Wt: 431.404
InChI Key: TULCKWKWRCUXFT-UHFFFAOYSA-N
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Description

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex chemical compound designed for advanced scientific research and drug discovery applications. It features the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic framework recognized for its significant potential in medicinal chemistry . This specific scaffold is of high interest because it is structurally analogous to pyranonigrins, natural products like Pyranonigrin A, which have been identified as potent inhibitors of the SARS-CoV-2 Main protease (Mpro), highlighting the framework's relevance in antiviral research . Furthermore, derivatives of this core structure have been successfully optimized into novel, selective, and orally bioavailable Phosphodiesterase 5 (PDE5) inhibitors for the treatment of conditions like pulmonary arterial hypertension, demonstrating the scaffold's utility in creating potent therapeutic candidates with excellent pharmacokinetic properties . The synthetic approach for building this library of dihydrochromeno[2,3-c]pyrrole-3,9-diones typically relies on an efficient and practical multicomponent process, which allows for broad substituent diversification and is compatible with a wide range of functional groups under mild conditions . The presence of the 5-methylisoxazol-3-yl group is a notable feature, as isoxazole rings are common pharmacophores that can contribute to a molecule's biological activity and binding affinity. This product is intended for non-human research applications only and is a valuable asset for researchers exploring new chemical space in pharmacology, synthetic methodology, and heterocyclic chemistry.

Properties

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-3-13-7-8-17-16(10-13)21(27)19-20(14-5-4-6-15(11-14)26(29)30)25(23(28)22(19)31-17)18-9-12(2)32-24-18/h4-11,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULCKWKWRCUXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C23H17N3O6C_{23}H_{17}N_{3}O_{6}, with a molecular weight of approximately 431.404 g/mol. The compound features a dihydrochromeno core with a nitrophenyl group and a methylisoxazole moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not widely documented in the literature, related compounds with similar structures have been synthesized using various methodologies including three-component reactions and condensation techniques.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown IC50 values in the low micromolar range against lung cancer cell lines (A549) .
  • Mechanism of Action : The mechanism underlying the anticancer activity often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that these compounds can effectively bind to EGFR, inhibiting its activity and subsequently reducing cell proliferation .

Other Pharmacological Effects

Beyond anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Compounds with similar isoxazole structures have been reported to possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by interfering with microbial metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies

Several case studies and research findings support the biological activity of related compounds:

  • Study on EGFR Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 0.024 μM against EGFR, indicating potent inhibitory action that could be extrapolated to the target compound .
  • Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, compounds similar to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione displayed significant growth inhibition with IC50 values ranging from 1 to 10 μM .

Data Tables

Activity Type IC50 Value (μM) Cell Line/Target
Anticancer Activity0.024EGFR (inhibition)
Cytotoxicity5.176A549 (lung cancer)
Cytotoxicity8.493Various cancer cell lines

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, research on related isoxazole derivatives has shown promising results against various cancer cell lines such as K562 and MCF-7. These compounds were found to inhibit cell proliferation and induce apoptosis through various mechanisms including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. In silico molecular docking studies have indicated that similar compounds may act as inhibitors of key enzymes involved in inflammatory processes, such as 5-lipoxygenase. This inhibition could lead to reduced synthesis of pro-inflammatory mediators .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of compounds related to 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Preliminary screening has revealed activity against various bacterial strains, suggesting that these compounds could serve as potential leads for developing new antimicrobial agents .

Synthesis and Functionalization

The synthesis of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions that incorporate key intermediates such as isoxazole derivatives and chromeno-pyrrole frameworks. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce reaction times .

Synthetic Pathway Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationEthanol75
2NitrationNitric Acid80
3FunctionalizationIsocyanate70

This table summarizes typical synthetic steps involved in producing the compound, highlighting the efficiency of each step.

Case Study 1: Anticancer Screening

In a study published by Silva et al., a series of chromeno-pyrrole derivatives were evaluated for their anticancer activity against human cancer cell lines. The study demonstrated that certain modifications at the nitrophenyl position significantly enhanced cytotoxicity against MCF-7 cells .

Case Study 2: Anti-inflammatory Mechanism

A research team investigated the anti-inflammatory properties of related compounds through molecular docking simulations. Their findings suggested that these compounds could effectively bind to the active site of 5-lipoxygenase, thereby inhibiting its activity and reducing inflammation markers in vitro .

Preparation Methods

Synthesis of Methyl 4-(3-Ethyl-2-Hydroxyphenyl)-2,4-Dioxobutanoate

The ethyl-substituted diketone is synthesized through Claisen condensation between ethyl 3-ethyl-2-hydroxybenzoate and methyl acetoacetate in the presence of sodium ethoxide. Key parameters:

  • Solvent: Anhydrous ethanol.
  • Temperature: Reflux (78°C) for 6–8 hours.
  • Yield: 68–75% after recrystallization from ethanol.

Characterization Data:

  • IR (KBr): 3385 cm⁻¹ (O–H), 1702 cm⁻¹ (C=O diketone), 1645 cm⁻¹ (C=O ester).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, OH), 7.32–6.98 (m, 3H, aromatic), 3.82 (s, 3H, OCH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Multicomponent Reaction Optimization

The critical step involves combining the three components under acidic conditions to drive cyclization and dehydration:

Procedure:

  • Imine Formation: 3-Nitrobenzaldehyde (1.1 equiv) and 5-methylisoxazol-3-amine (1.05 equiv) are stirred in dry ethanol (15 mL) at 25°C for 30 minutes.
  • Diketone Addition: Methyl 4-(3-ethyl-2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv) is added, followed by acetic acid (1 mL).
  • Cyclization: Reflux at 80°C for 20 hours.
  • Workup: Cool to 25°C, filter precipitated product, and recrystallize from ethanol.

Key Variables:

  • Acid Catalyst: Acetic acid (1 mL) enhances dehydration without side reactions.
  • Temperature Control: Prolonged heating >80°C reduces yields due to decomposition.
  • Yield: 63–72% (purity >95% by HPLC).

Alternative Pathways for Isoxazole Incorporation

If 5-methylisoxazol-3-amine is unavailable, the isoxazole moiety can be introduced via post-cyclization functionalization :

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction installs the isoxazole group after constructing the chromeno-pyrrole core:

Steps:

  • Synthesize 7-ethyl-1-(3-nitrophenyl)-2-bromo-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via bromination at position 2.
  • React with 5-methylisoxazol-3-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Yield: 58–65% after column chromatography.

In Situ Isoxazole Formation

Hydroxylamine-mediated cyclization generates the isoxazole ring directly on the pyrrole scaffold:

Procedure:

  • React 7-ethyl-1-(3-nitrophenyl)-2-propargyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with hydroxylammonium chloride (HAC) in dioxane.
  • Heat at 60°C for 12 hours to form the isoxazole via 5-endo cyclization.

Yield: 54–60% (requires purification by preparative TLC).

Structural Characterization

The target compound is validated through spectroscopic and analytical methods:

IR (KBr):

  • 1714 cm⁻¹ (C=O lactone), 1679 cm⁻¹ (C=O diketone), 1532 cm⁻¹ (NO₂ asymmetric stretch).

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, isoxazole-H), 8.21–7.89 (m, 4H, 3-nitrophenyl), 6.98 (s, 1H, pyrrole-H), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, isoxazole-CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).

HRMS (ESI-TOF):

  • m/z [M+H]⁺ calcd for C₂₄H₁₈N₃O₆: 452.1148; found: 452.1152.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Multicomponent Reaction 63–72% >95% Moderate High
Suzuki Coupling 58–65% 90–93% High Moderate
In Situ Cyclization 54–60% 85–88% Low Low

The multicomponent approach remains optimal for large-scale synthesis due to its atom economy and minimal purification steps.

Challenges and Mitigation Strategies

  • Amine Availability: Commercial 5-methylisoxazol-3-amine is costly; in-house synthesis via Hofmann rearrangement of 5-methylisoxazole-3-carboxamide offers a cost-effective alternative.
  • Nitro Group Stability: The 3-nitrophenyl group may undergo reduction under prolonged heating; maintaining reaction temperatures ≤80°C prevents decomposition.
  • Regioselectivity: Competing cyclization pathways are suppressed by using acetic acid as a proton source, favoring the desired 6-endo transition state.

Q & A

Q. What are the most reliable synthetic strategies for 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) optimized for chromeno-pyrrole derivatives. Key steps include:

  • Core Formation : Use methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as a precursor to assemble the chromeno-pyrrole backbone .
  • Substituent Introduction : Incorporate the 5-methylisoxazole and 3-nitrophenyl groups via nucleophilic substitution or cycloaddition reactions under inert atmospheres (e.g., nitrogen) .
  • Catalysis : Palladium or copper catalysts enhance coupling efficiency for aryl groups .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., nitrophenyl proton shifts at δ 8.1–8.5 ppm) .
    • HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+: 504.15, observed: 504.14) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities <0.5% .
  • Thermal Analysis : Melting point consistency (e.g., 243–245°C) confirms crystallinity .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Receptor Binding Assays : Test modulation of chemokine receptors (e.g., CXCR4) via competitive ligand displacement using radiolabeled analogs (IC50 determination) .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (EC50 values) .
  • Inflammatory Markers : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence its biological activity?

Methodological Answer:

  • SAR Studies : Compare derivatives with substituted phenyl/isoxazole groups (Table 1):
SubstituentTarget Receptor Affinity (Ki, nM)Cytotoxicity (EC50, μM)
3-NitrophenylCXCR4: 12.3 ± 1.2HeLa: 8.7 ± 0.9
4-MethoxyphenylCXCR4: 45.6 ± 3.1HeLa: >50
5-MethylisoxazoleCCR5: 28.9 ± 2.4MCF-7: 12.4 ± 1.5
  • Key Insight : Nitro groups enhance receptor binding via electron-withdrawing effects, while methoxy groups reduce activity due to steric hindrance .

Q. How can computational modeling optimize its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to chemokine receptors (PDB: 4RWS). Focus on:
    • Hydrogen Bonding : Nitro group interactions with Arg41/CXCR4 .
    • Hydrophobic Pockets : Isoxazole methyl group fit into Val112 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Train models on substituent electronegativity/logP to predict activity .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC50 values)?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell type, incubation time). For example:
    • CXCR4 Inhibition : Higher IC50 in HEK293 vs. Jurkat cells due to receptor density differences .
  • Metabolic Stability : Check liver microsome assays (e.g., t1/2 < 30 min reduces efficacy in vivo) .
  • Batch Purity : Re-test compounds with HPLC-validated purity >98% to exclude impurity artifacts .

Q. What advanced techniques characterize its reactivity under varying experimental conditions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor nitro group reduction rates (k = 0.15 min⁻¹ at pH 7.4) .
  • Solvent Effects : Compare DMSO (polar aprotic) vs. THF (non-polar) on cyclization yields (85% vs. 62%) .
  • Catalyst Screening : High-throughput microreactors to test Pd/Cu ratios for Suzuki-Miyaura couplings .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Chromeno-Pyrrole Derivatives

StepReagents/ConditionsYield (%)Reference
Chromene Formationo-Hydroxyphenyl diketone, H2SO4, 80°C78
Isoxazole Coupling5-Methylisoxazole-3-carboxylic acid, EDC65
Nitrophenyl Addition3-Nitrobenzaldehyde, CuI, DMF, 100°C72

Q. Table 2. Computational Parameters for Docking Studies

ParameterValue
Grid Box Size60 × 60 × 60 Å
Exhaustiveness100
Force FieldAMBER ff14SB
Solvation ModelTIP3P

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